5-Bromo-2-chloroquinolin-4-amine 5-Bromo-2-chloroquinolin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18285473
InChI: InChI=1S/C9H6BrClN2/c10-5-2-1-3-7-9(5)6(12)4-8(11)13-7/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6BrClN2
Molecular Weight: 257.51 g/mol

5-Bromo-2-chloroquinolin-4-amine

CAS No.:

Cat. No.: VC18285473

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloroquinolin-4-amine -

Specification

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
IUPAC Name 5-bromo-2-chloroquinolin-4-amine
Standard InChI InChI=1S/C9H6BrClN2/c10-5-2-1-3-7-9(5)6(12)4-8(11)13-7/h1-4H,(H2,12,13)
Standard InChI Key KZHLMVNQZVBHEJ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)N

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound features a quinoline backbone (a benzene ring fused to a pyridine ring) with substituents at three positions:

  • Bromine at position 5

  • Chlorine at position 2

  • Amino group at position 4

Key structural data:

PropertyValueSource
Molecular FormulaC9H6BrClN2\text{C}_9\text{H}_6\text{BrClN}_2
Molecular Weight257.52 g/mol
CAS Registry Number183802-98-4
SMILES NotationNC1=C2C(=CC=CC=C2Br)N=C(Cl)C=C1
Storage Conditions2–8°C

The presence of halogens enhances electronegativity and influences binding interactions with biological targets, while the amino group enables participation in hydrogen bonding and nucleophilic reactions.

Spectroscopic Data

While direct spectroscopic data for 5-bromo-2-chloroquinolin-4-amine is limited, analogous quinoline derivatives exhibit characteristic signals:

  • NMR: 1H^1\text{H} NMR typically shows aromatic protons at δ 7.2–8.5 ppm and amine protons at δ 5.0–6.0 ppm.

  • IR: Stretching vibrations for N–H (3300–3500 cm1^{-1}), C–Br (550–650 cm1^{-1}), and C–Cl (600–800 cm1^{-1}).

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential halogenation and functionalization steps (Figure 1):

Step 1: Bromination of 2-chloroquinolin-4-amine

  • Reagents: N-Bromosuccinimide (NBS) or elemental bromine in acetic acid.

  • Conditions: 60–80°C, 6–12 hours.

  • Yield: ~85%.

Step 2: Chlorination

  • Reagents: Phosphorus oxychloride (POCl3\text{POCl}_3) under catalytic triethylamine .

  • Conditions: 120°C, 8 hours.

  • Yield: ~94% .

Step 3: Purification

  • Crystallization from acetonitrile or ethyl acetate achieves >98% purity .

Industrial-Scale Production

Recent patents highlight innovations to improve efficiency:

  • Continuous Flow Reactors: Reduce reaction time by 40% compared to batch processes .

  • Catalase Addition: Minimizes byproducts during bromination, enhancing bromine utilization to >95% .

  • Solvent Recovery Systems: Recycle >90% of dichloromethane, lowering production costs .

Table 1: Comparison of Synthesis Methods

ParameterLaboratory ScaleIndustrial Scale
Reaction Time18–24 hours6–8 hours
Yield75–85%90–94%
Purity95–97%98–99%
Bromine Utilization70–80%95–98%

Pharmaceutical and Agrochemical Applications

Drug Development

The compound serves as a precursor for kinase inhibitors and antimicrobial agents:

  • Bruton’s Tyrosine Kinase (BTK) Inhibitors: Derivatives show IC50_{50} values <10 nM in B-cell malignancy models .

  • Antimicrobial Agents: Structural analogs exhibit MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli.

Table 2: Biological Activity of Quinoline Derivatives

DerivativeTargetActivity
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amineBTKIC50_{50} = 5.1 nM
2-Bromoquinolin-4-amineBacterial DNA gyraseMIC = 2 µg/mL

Agrochemical Uses

  • Fungicides: Derivatives inhibit Fusarium spp. by 92% at 50 ppm .

  • Herbicides: Modify systemic mobility in plants via cyclopentylamine functionalization .

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